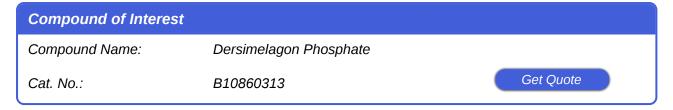


Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

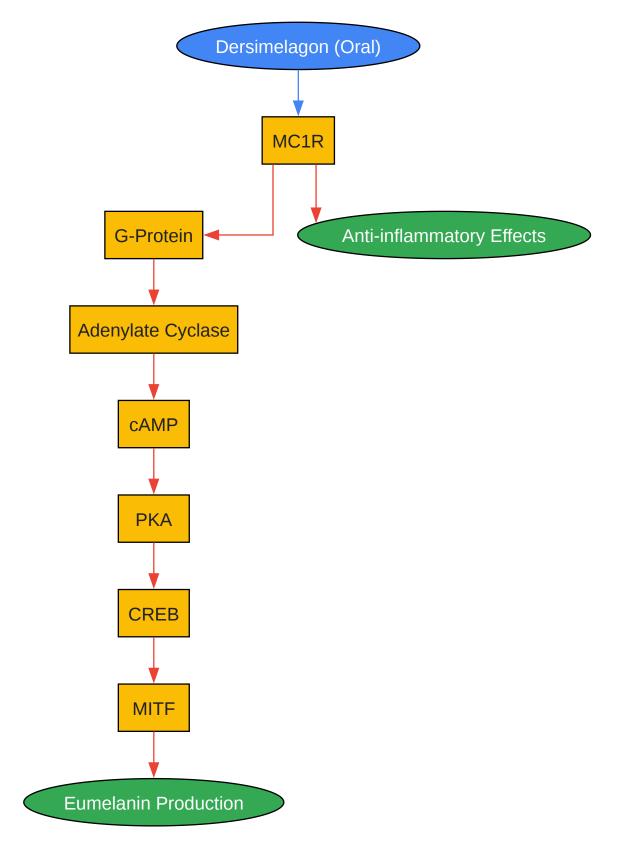
Executive Summary

Dersimelagon phosphate (formerly MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Currently under investigation for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), Dersimelagon has demonstrated the ability to increase symptom-free light exposure in patients.[1][3] This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of Dersimelagon, compiling data from key clinical studies and outlining the experimental methodologies employed.

Mechanism of Action and Signaling Pathway

Dersimelagon exerts its therapeutic effect by selectively binding to and activating MC1R, a G-protein coupled receptor located on melanocytes.[2][4] This activation stimulates the production of eumelanin, a dark pigment that plays a crucial role in photoprotection.[4] Beyond its effect on pigmentation, MC1R activation is also associated with anti-inflammatory effects.[5]





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Dersimelagon's MC1R Signaling Pathway



Oral Bioavailability and Pharmacokinetic Profile

Dersimelagon is designed for oral administration, offering a convenient dosing option for patients.[6] Studies in healthy volunteers have demonstrated its rapid absorption and a generally consistent pharmacokinetic profile.

Pharmacokinetic Parameters in Healthy Adults

The following tables summarize key pharmacokinetic parameters from a first-in-human, double-blind, placebo-controlled Phase 1 study (NCT02834442) involving single and multiple ascending doses of Dersimelagon.[1]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Dersimelagon[1]

Dose Range (mg)	Median Tmax (h)	Systemic Exposure (AUC0- ∞ and Cmax)
1 - 600	4.0 - 5.0	Increased in a slightly more than dose-proportional manner

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Dersimelagon (Day 14)[1][7]

Dose Range (mg)	Median Tmax (h)	Mean t½ (h)	Steady State
30 - 450	4.0 - 5.0	10.56 - 18.97	Generally reached by 5 days

Relative Bioavailability and Effects of Gastric Conditions

A separate Phase 1 study (NCT03688022) assessed the relative oral bioavailability of two tablet formulations (50 mg and 100 mg) and the impact of various gastric conditions on the pharmacokinetics of Dersimelagon in healthy adults.[8][9]

Table 3: Relative Oral Bioavailability and Food Effect[8][9]

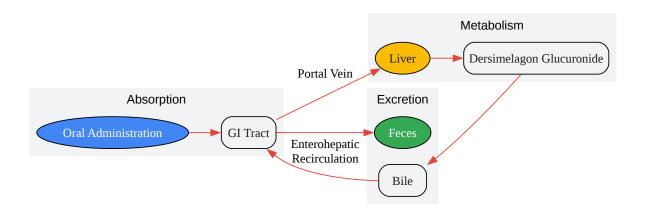


Parameter	Finding	
Relative Bioavailability (100 mg vs. 50 mg tablets)	97%	
Effect of High-Fat Meal on AUC	No significant effect	
Effect of High-Fat Meal on Cmax	Increased by 22%	
Effect of Proton-Pump Inhibitor (Esomeprazole) on AUC	Comparable to administration alone	
Effect of Proton-Pump Inhibitor (Esomeprazole) on Cmax	Slight decrease	
Effect of Acidic Beverage	Increased Tmax, decreased AUC and Cmax	

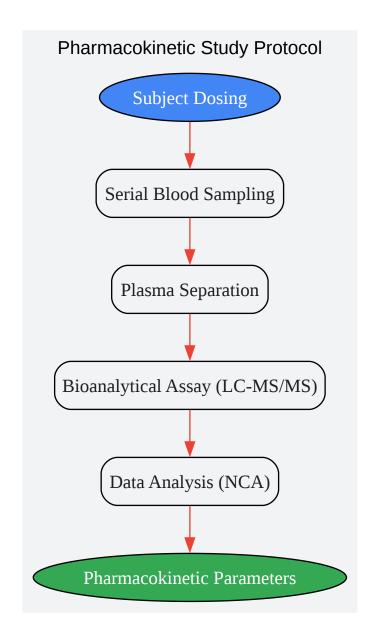
Metabolism and Excretion

Dersimelagon is extensively metabolized in the liver, primarily to its glucuronide metabolite.[8] [10] The primary route of excretion is through the feces, with over 90% of the administered radioactivity recovered in feces within 5 days post-dose in a mass balance study (NCT03503266).[8] Urinary excretion of radioactivity was negligible.[8]









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